An In-Depth Technical Guide to 3,5-Dichloro-1H-indazole: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 3,5-Dichloro-1H-indazole: Properties, Reactivity, and Applications
Introduction
3,5-Dichloro-1H-indazole is a halogenated aromatic heterocycle that has emerged as a pivotal structural motif and versatile building block in modern synthetic chemistry. As a derivative of indazole, a bioisostere of indole, it provides a unique scaffold that is frequently incorporated into molecules with significant biological activity. The presence of two chlorine atoms and a reactive N-H group offers multiple handles for synthetic modification, making it an invaluable intermediate for the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of 3,5-Dichloro-1H-indazole, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, explore its reactivity with a focus on strategic synthetic transformations, and discuss its applications as a precursor to pharmacologically active agents. The insights provided herein are grounded in established chemical principles and supported by authoritative literature, aiming to empower scientists to leverage this compound's full potential in their research endeavors.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These characteristics dictate solubility, stability, and compatibility with various reaction conditions, and are essential for purification and characterization.
Physicochemical Data
The key physical and chemical properties of 3,5-Dichloro-1H-indazole are summarized below. These values are critical for experimental design, from selecting appropriate solvents to determining storage conditions.
| Property | Value | Source(s) |
| CAS Number | 36760-20-0 | [1] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | [1] |
| Appearance | White to cream solid | [2] |
| Melting Point | 240-242 °C | [2] |
| Boiling Point | 331.7 ± 22.0 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [1] |
| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [1][2] |
| pKa | 10.74 ± 0.40 (Predicted) | [2] |
Spectroscopic Profile
Structural elucidation and purity assessment rely heavily on spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous indazole derivatives.[3][4][5]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), characteristic of acidic protons on nitrogen heterocycles. The three aromatic protons on the benzene ring will appear as multiplets or distinct doublets and triplets in the aromatic region (typically 7.0-8.0 ppm), with coupling constants dictated by their positions relative to each other.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals. Two signals will correspond to the carbons bearing chlorine atoms (C3 and C5), shifted downfield due to the electronegativity of chlorine. The remaining five signals will represent the other carbons of the bicyclic system.
-
IR Spectroscopy: Key infrared absorptions would include a broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will appear in the 1450-1620 cm⁻¹ region. A strong absorption in the 700-850 cm⁻¹ range would be indicative of C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 186. The isotopic pattern will be a definitive feature, showing M+2 and M+4 peaks with relative intensities determined by the presence of two chlorine atoms (approximately 66% and 10% of the M⁺ peak, respectively).
Synthesis and Chemical Reactivity
The synthetic utility of 3,5-Dichloro-1H-indazole stems from its distinct reactive sites: the pyrazole nitrogen atoms (N1 and N2) and the chloro-substituted carbons (C3 and C5). These sites allow for sequential, regioselective functionalization to build molecular diversity.
Synthesis
While various methods exist for constructing the indazole core, dichlorinated indazoles are often prepared via direct halogenation of the parent 1H-indazole.[6] The reaction typically proceeds via electrophilic substitution in an acidic medium, though controlling the regioselectivity to obtain a specific isomer can be challenging.[6]
Caption: Generalized synthetic workflow for dichlorinated indazoles.
Core Reactivity: A Tale of Two Sites
The strategic value of 3,5-Dichloro-1H-indazole lies in the orthogonal reactivity of its N-H and C-Cl bonds. This allows for a stepwise approach to molecular elaboration, a highly desirable feature in multistep synthesis.
Alkylation of the indazole nitrogen is a fundamental transformation but presents a significant regiochemical challenge. The deprotonated indazole anion can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers. The outcome is highly dependent on the reaction conditions.[7][8][9]
-
Causality of Regioselectivity: The choice of base and solvent system is paramount in directing the alkylation.
-
N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1 alkylation.[8][9] This is attributed to the formation of the more thermodynamically stable 1H-indazole anion.[8][10] Steric hindrance at the N2 position, which is flanked by the benzene ring, also contributes to this preference.
-
N2-Selectivity / Mixed Isomers: Conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers, or in some cases, favor the N2 product.[7][11] The specific substrate and electrophile also play a crucial role.[8]
-
Caption: Regioselective pathways for N-alkylation of indazole.
Protocol: N1-Selective Alkylation This protocol is a self-validating system designed for high regioselectivity, based on principles outlined in the literature.[7][8]
-
Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add 3,5-Dichloro-1H-indazole (1.0 equiv). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Performing this at 0°C controls the initial exotherm from hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise via syringe. Causality: Adding the electrophile at low temperature minimizes potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
The chloro-substituents at the C3 and C5 positions are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This transformation is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl groups.[12][13][14] The differential reactivity of the C3-Cl and C5-Cl bonds can potentially allow for selective or sequential couplings under carefully controlled conditions.
-
Mechanism & Causality: The Suzuki reaction involves a catalytic cycle with a palladium catalyst (typically Pd(0)). The key steps are oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation of the organic group from a boronic acid (or ester) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[14]
Caption: Suzuki-Miyaura cross-coupling at the C5 position.
Applications in Medicinal Chemistry
The indazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets.[15][16][17] Consequently, derivatives of 3,5-Dichloro-1H-indazole serve as key intermediates in the synthesis of potent and selective therapeutic agents.
-
Kinase Inhibitors: A significant number of FDA-approved and investigational kinase inhibitors for cancer therapy feature the indazole core.[5][15] 3,5-Dichloro-1H-indazole provides a template to build molecules that can be functionalized at the N1, C3, and C5 positions to optimize binding affinity and selectivity for specific kinase targets (e.g., FGFR, ALK).[15]
-
Anti-inflammatory and Analgesic Agents: The structural similarity of indazole to indole, a key component of many anti-inflammatory drugs, has led to the exploration of indazole derivatives for these indications.[17][18]
-
Antimicrobial and Antiviral Research: Indazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antileishmanial properties.[16][19] The ability to easily modify the 3,5-dichloro-indazole core allows for the rapid generation of compound libraries to screen for novel antimicrobial leads.
Safety and Handling
Proper handling of 3,5-Dichloro-1H-indazole is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1][20]
GHS Hazard and Precautionary Statements
| Hazard Statements | Description |
| H302 | Harmful if swallowed.[20][21][22] |
| H312 | Harmful in contact with skin.[20] |
| H315 | Causes skin irritation.[21] |
| H319 | Causes serious eye irritation.[21] |
| H332 | Harmful if inhaled.[20] |
| Precautionary Statements | Description |
| P261/P264 | Avoid breathing dust. Wash skin thoroughly after handling.[1][21] |
| P270/P271 | Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[21][23] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[21][23] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][21] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][21] |
Handling and Storage Recommendations
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.[21][23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][22] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3,5-Dichloro-1H-indazole is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with the orthogonal reactivity of its nitrogen and chloro-substituted positions, provide chemists with a robust platform for constructing complex molecules. The demonstrated success of the indazole scaffold in numerous FDA-approved drugs underscores the importance of intermediates like this one. By understanding the principles governing its reactivity, particularly the nuances of N-alkylation regioselectivity and the power of C-C bond formation via cross-coupling, researchers can efficiently navigate the path from simple starting material to novel compounds with significant therapeutic potential.
References
-
ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole| CAS No:698-25-9. Retrieved from [Link]
-
Chemsrc. (n.d.). 6-Chloro-1H-indazole | CAS#:698-25-9. Retrieved from [Link]
-
GESTIS Substance Database. (n.d.). 3,5-dichloro-1H-indazole. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Zhao, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4797. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. Retrieved from [Link]
-
NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]
-
MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 7997-8009. Retrieved from [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
NIH. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. Retrieved from [Link]
-
NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3,5-DICHLORO (1H)INDAZOLE CAS#: 36760-20-0 [m.chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. chemical-label.com [chemical-label.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
